molecular formula C17H24BrN3O2 B5320096 N~4~-(3-bromophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide

N~4~-(3-bromophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide

Cat. No.: B5320096
M. Wt: 382.3 g/mol
InChI Key: OYAVXHLPSXGTJU-UHFFFAOYSA-N
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Description

N~4~-(3-bromophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is an organic compound with a complex structure that includes a piperidine ring substituted with a 3-bromophenyl group and two diethylcarboxamide groups

Properties

IUPAC Name

4-N-(3-bromophenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrN3O2/c1-3-20(4-2)17(23)21-10-8-13(9-11-21)16(22)19-15-7-5-6-14(18)12-15/h5-7,12-13H,3-4,8-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAVXHLPSXGTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-bromophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the 3-Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction using a brominated benzene derivative.

    Attachment of Diethylcarboxamide Groups:

Industrial Production Methods

In an industrial setting, the production of N4-(3-bromophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3-bromophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism by which N4-(3-bromophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the piperidine ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    N~4~-(3-chlorophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide: Similar structure but with a chlorine atom instead of bromine.

    N~4~-(3-fluorophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide: Similar structure but with a fluorine atom instead of bromine.

    N~4~-(3-methylphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in N4-(3-bromophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide can significantly influence its chemical reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can enhance interactions with biological targets and affect the compound’s overall properties.

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